molecular formula C9H6F2N2 B8682870 2-fluoro-3-(3-fluoro-1H-pyrrol-2-yl)pyridine

2-fluoro-3-(3-fluoro-1H-pyrrol-2-yl)pyridine

Cat. No. B8682870
M. Wt: 180.15 g/mol
InChI Key: AOXHYOZVKYJZGE-UHFFFAOYSA-N
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Patent
US08993598B2

Procedure details

To a solution of 4,4-difluoro-5-(2-fluoropyridin-3-yl)-3,4-dihydro-2H-pyrrol-3-yl 4-methylbenzenesulfonate (18.0 g) in tetrahydrofuran (180 mL) was added sodium borohydride (3.68 g) under ice-cooling, methanol (90 mL) was further added, and the mixture was stirred for 3 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with ethyl acetate and washed with water. The separated aqueous layer was extracted again with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4,4-difluoro-5-(2-fluoropyridin-3-yl)pyrrolidin-3-yl 4-methylbenzenesulfonate. To a suspension of sodium hydride (9.74 g) in tetrahydrofuran (100 mL) was added dropwise a solution of 4,4-difluoro-5-(2-fluoropyridin-3-yl)pyrrolidin-3-yl 4-methylbenzenesulfonate in tetrahydrofuran (100 mL) under ice-cooling, 15-crown-5 (32.2 g) was added, and the mixture was stirred for 3 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture and concentrated under reduced pressure. The residue was diluted with ethyl acetate, and washed with 1 mol/L hydrochloric acid. The separated aqueous layer was extracted again with ethyl acetate. Combined organic layers were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=9:1→3:1) to give the title compound as a colorless solid (yield 6.35 g, 72%).
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4,4-difluoro-5-(2-fluoropyridin-3-yl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC1C=CC(S(O[CH:14]2[C:18](F)([F:19])[CH:17]([C:21]3[C:22]([F:27])=[N:23][CH:24]=[CH:25][CH:26]=3)[NH:16][CH2:15]2)(=O)=O)=CC=1.C1OCCOCCOCCOCCOC1.[Cl-].[NH4+]>O1CCCC1>[F:27][C:22]1[C:21]([C:17]2[NH:16][CH:15]=[CH:14][C:18]=2[F:19])=[CH:26][CH:25]=[CH:24][N:23]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
9.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4,4-difluoro-5-(2-fluoropyridin-3-yl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1CNC(C1(F)F)C=1C(=NC=CC1)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
32.2 g
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 1 mol/L hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted again with ethyl acetate
WASH
Type
WASH
Details
Combined organic layers were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=9:1→3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=NC=CC=C1C=1NC=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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